3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxalinone core, a dimethoxyphenyl group, and a nitrobenzyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Nitrobenzyl Moiety: The nitrobenzyl group can be attached through an etherification reaction, where the quinoxalinone derivative is treated with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The quinoxalinone core can be reduced to a quinoxaline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium on carbon catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: 3-(2,4-dimethoxyphenyl)-1-[(2-aminobenzyl)oxy]-2(1H)-quinoxalinone.
Reduction: 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]quinoxaline.
Substitution: 3-(2,4-dihydroxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several applications in scientific research:
Biology: Investigated for its potential as a photoreactive probe in studying biological processes.
Industry: Utilized in the development of light-responsive materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves the photorelease of the nitrobenzyl group upon exposure to light. This photorelease triggers the activation of the compound, leading to the release of the active quinoxalinone derivative. The molecular targets and pathways involved in this process are primarily related to the interaction of the released active species with cellular components, leading to the desired biological or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-2-nitrobenzyl caged compounds: These compounds share a similar photoreactive nitrobenzyl group but differ in the substitution pattern on the benzene ring.
2-nitrobenzyl derivatives: These compounds also utilize the nitrobenzyl group as a phototrigger but may have different core structures.
Uniqueness
3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is unique due to its combination of a quinoxalinone core with a dimethoxyphenyl group and a nitrobenzyl moiety. This unique structure imparts distinct photoreactive properties, making it particularly useful in applications requiring precise control over the release of active molecules .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(2-nitrophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7/c1-31-16-11-12-17(21(13-16)32-2)22-23(27)25(20-10-6-5-9-19(20)24(22)28)33-14-15-7-3-4-8-18(15)26(29)30/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGZLRSSZNEODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4[N+](=O)[O-])[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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